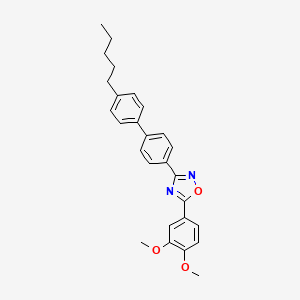
4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole core substituted with a 2-methylpiperidin-1-yl group and two nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoxadiazole precursor followed by the introduction of the 2-methylpiperidin-1-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids for nitration and bases for the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Applications De Recherche Scientifique
4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The piperidine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methylpiperidin-1-yl)-5-nitro-2,1,3-benzoxadiazole
- 4-(2-Methylpiperidin-1-yl)-7-nitro-2,1,3-benzoxadiazole
- 4-(2-Ethylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole
Uniqueness
4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole is unique due to the presence of both nitro groups and the 2-methylpiperidin-1-yl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(2-methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c1-7-4-2-3-5-15(7)12-9(17(20)21)6-8(16(18)19)10-11(12)14-22-13-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHSFUKJHPDIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)

![2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4972375.png)
![3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B4972382.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperazin-1-yl)aniline](/img/structure/B4972385.png)
![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)


![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)
![6-(4-Chlorophenyl)-5-(4-methylphenyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B4972447.png)
